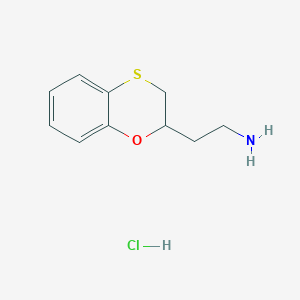

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS.ClH/c11-6-5-8-7-13-10-4-2-1-3-9(10)12-8;/h1-4,8H,5-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQBLPHANNESNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2S1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride typically involves the cyclization of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base such as sodium methoxide . This reaction forms the 2,3-dihydro-1,4-benzoxathiine ring, which is then further reacted with ethylene diamine to introduce the ethan-1-amine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Amide Formation with Chiral Amines

The amine group participates in diastereoselective amide formation, a strategy used for resolution of enantiomers:

| Reaction | Conditions | Key Observations |

|---|---|---|

| Reaction with (S)-phenylethylamine | Acid chloride intermediates in DCM | Diastereomers separable via silica chromatography; distinct <sup>1</sup>H NMR profiles |

The resulting diastereomeric amides exhibit distinct physical properties (e.g., melting points, NMR shifts), enabling chiral resolution. Hydrolysis of these amides regenerates the enantiopure amine hydrochloride .

Salt Formation and Stability

The hydrochloride salt demonstrates stability under standard storage conditions (room temperature). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C<sub>10</sub>H<sub>14</sub>ClNO<sub>2</sub>S | |

| Molecular Weight | 247.74 g/mol | |

| Hazard Classification | H318 (Causes serious eye damage) |

The compound’s aqueous solubility is enhanced by the hydrochloride counterion, facilitating its use in polar reaction media .

Potential Alkylation/Acylation Reactions

While not explicitly documented in the provided sources, the primary amine is theoretically reactive toward:

-

Alkylation : Reaction with alkyl halides (e.g., MeI) under basic conditions to form secondary amines.

-

Acylation : Formation of acetamides using acetyl chloride or acetic anhydride.

Such reactions would require optimization to account for steric hindrance from the benzoxathiin scaffold.

Ring-Related Reactivity

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active molecules. Its unique benzoxathiin structure may confer specific pharmacological properties that can be exploited in drug development.

Case Studies

- A study highlighted the synthesis of derivatives of benzoxathiin compounds, noting their activity against various cancer cell lines, suggesting that similar derivatives could be explored for anti-cancer properties .

Neuropharmacology

Research indicates that compounds with similar structures may exhibit neuroprotective effects. The potential modulation of neurotransmitter systems could make this compound a candidate for treating neurodegenerative diseases.

Findings

- Preliminary studies suggest that benzoxathiin derivatives can influence serotonin and dopamine pathways, which are critical in managing conditions like depression and anxiety .

Antimicrobial Activity

There is emerging evidence that compounds related to benzoxathiins possess antimicrobial properties. This opens avenues for research into their efficacy against bacterial and fungal infections.

Research Insights

- A recent investigation demonstrated that certain benzoxathiin derivatives showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli .

Synthetic Pathways

The synthesis of 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride can be achieved through various methods involving the cyclization of appropriate precursors. Understanding these synthetic routes is crucial for scaling up production for research purposes.

Synthesis Overview

- The synthesis typically involves the reaction of substituted phenols with thioamides or related compounds under controlled conditions to yield the desired product .

Table 1: Comparative Analysis of Biological Activities

Table 2: Synthesis Methods Overview

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethanamine hydrochloride

- Molecular Formula: C₁₀H₁₄ClNOS

- Molecular Weight : 231.74 g/mol

- CAS Number : 1909336-98-6 [1]

Structural Features

The compound consists of a benzoxathiine heterocycle (oxygen and sulfur atoms in a fused ring) linked to an ethanamine group. The hydrochloride salt enhances solubility and stability for pharmacological applications [2].

Synthesis

Key steps include:

Cyclization: Reaction of o-mercaptophenol with 1,2-dibromoethane under basic conditions (e.g., NaOMe) to form the benzoxathiine core.

Amine Functionalization : Introduction of the ethanamine moiety via reaction with ethylene diamine.

Salt Formation : Treatment with HCl to yield the hydrochloride salt [1].

Comparative Analysis with Structural Analogs

Structural Analogues of Benzoxathiine Derivatives

| Compound Name | Structural Differences | Key Properties/Applications | References |

|---|---|---|---|

| 2,3-Dihydro-1,4-benzoxathiine | Lacks ethanamine group; parent heterocycle | Intermediate in synthesis | [1] |

| 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethanol | –NH₂ replaced with –OH | Lower receptor affinity; limited bioactivity | [1] |

Benzodioxin-Based Analogues

Benzodioxin derivatives replace sulfur with oxygen, altering electronic properties and bioavailability:

| Compound Name (CAS) | Molecular Formula | Key Features | Biological Activity | References |

|---|---|---|---|---|

| (1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine HCl (1157581-13-9) | C₁₀H₁₃ClN₂O₂ | Chiral center; enhanced metabolic stability | Under investigation for CNS disorders | [12] |

| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine HCl (22310-84-5) | C₁₀H₁₄ClNO₂ | Ethylamine linker; high purity (≥95%) | Agrochemical research | [13] |

Biological Activity

2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 231.74 g/mol. Its structure includes a benzoxathiine ring fused with an ethanamine moiety, which contributes to its biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethanamine; hydrochloride |

| Molecular Formula | C10H14ClNOS |

| Molecular Weight | 231.74 g/mol |

| CAS Number | 1909336-98-6 |

The biological activity of 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against cancer cell lines. For instance, compounds related to benzoxathiine derivatives have shown promising results in inhibiting the proliferation of HeLa cells .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as α-glucosidase, which is relevant in diabetes management. In vitro evaluations have shown significant inhibition rates .

- Antioxidant Properties : Some derivatives of benzoxathiine structures exhibit radical scavenging abilities, which could contribute to their therapeutic effects by reducing oxidative stress in cells .

Case Studies

Several studies have explored the biological effects of similar compounds or derivatives:

- Cytotoxicity Studies : A study involving various benzoxathiine derivatives indicated that certain compounds displayed IC50 values as low as against HeLa cells, suggesting strong anticancer potential .

- Molecular Docking Studies : Computational modeling has been employed to understand the binding interactions between 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride and target proteins. These studies help elucidate structure-activity relationships and optimize lead compounds for further development .

Q & A

Basic: What are the recommended synthetic pathways for 2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, including condensation, cyclization, and salt formation. For example, thiamine hydrochloride can catalyze benzoin-like condensations to form intermediates with high efficiency under mild conditions . Optimization strategies include:

- Catalyst selection : Enzymatic or metal-free catalysts to reduce side reactions.

- Solvent systems : Polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates.

- Purity monitoring : Use TLC or HPLC to track reaction progress and confirm product purity (≥95%) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- FTIR : Identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹, C–S vibrations from the benzoxathiin ring at ~650 cm⁻¹) .

- 1H/13C NMR : Confirms substituent positions (e.g., benzoxathiin proton coupling patterns, ethylamine CH₂ shifts at δ 2.5–3.5 ppm) .

- Elemental analysis : Validates stoichiometry (e.g., Cl⁻ content in hydrochloride salts) .

- Mass spectrometry : Exact mass (e.g., [M+H]+) to verify molecular weight and isotopic labeling .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles or vapors during synthesis .

- Spill management : Neutralize hydrochloric acid residues with sodium bicarbonate and dispose of waste via certified hazardous waste services .

Advanced: How can researchers develop robust analytical methods to resolve contradictory spectral or chromatographic data?

Methodological Answer:

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT simulations) to confirm resonance assignments .

- High-resolution LC-MS : Differentiate isotopic patterns (e.g., 35Cl vs. 37Cl) and rule out co-eluting impurities .

- Stress testing : Expose the compound to heat/light and analyze degradation products via GC-MS to identify instability sources .

Advanced: What strategies are effective for studying the compound’s metabolic or environmental degradation pathways?

Methodological Answer:

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₂ groups) to trace metabolic intermediates using LC-MS .

- Microbial assays : Incubate with soil/water microbiomes and monitor breakdown products (e.g., benzoxathiin ring cleavage) via HPLC .

- Ecotoxicity profiling : Use Daphnia magna or algal models to assess acute/chronic toxicity of degradation byproducts .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Solubility studies : Test in buffered solutions (pH 1–12) to identify optimal conditions for biological assays .

- Stability profiling : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to determine shelf-life .

- Crystallography : Resolve crystal structures to correlate polymorphism with solubility/stability variations .

Advanced: What synthetic routes enable isotopic labeling (e.g., 13C, 2H) for pharmacokinetic or mechanistic studies?

Methodological Answer:

- Deuterated precursors : Use 2H-labeled ethylamine or benzoxathiin intermediates in reductive amination steps .

- 13C-labeling : Incorporate 13C-enriched carbonyl groups during cyclization reactions for tracking in metabolic flux studies .

- Purification : Employ preparative HPLC to isolate labeled analogs with ≥98% isotopic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.